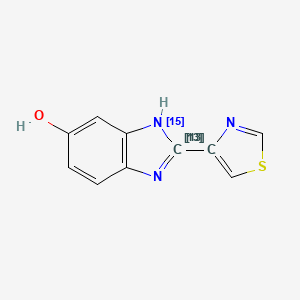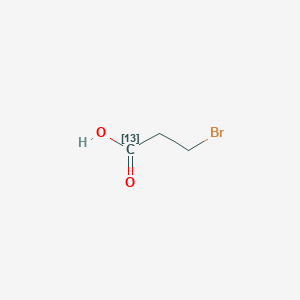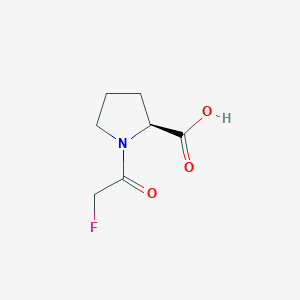
Diethyl Methylphosphonate-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl Methylphosphonate-13C is an organophosphorus compound with the chemical formula C5H13O3P. It is a labeled compound where the carbon atom is replaced with the isotope carbon-13. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl Methylphosphonate-13C can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of diethyl methylphosphonate . Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to accelerate the BTMS silyldealkylation process, making it more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl Methylphosphonate-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Scientific Research Applications
Diethyl Methylphosphonate-13C has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving phosphorus-containing compounds.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers
Mechanism of Action
The mechanism of action of diethyl methylphosphonate-13C involves its interaction with various molecular targets and pathways. It can act as a cholinesterase inhibitor, affecting the nervous system by inhibiting the breakdown of acetylcholine . Additionally, it can interact with enzymes involved in the synthesis of nucleotides and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in various industrial applications and as a precursor for other organophosphorus compounds.
Uniqueness
Diethyl Methylphosphonate-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems .
Properties
Molecular Formula |
C5H13O3P |
|---|---|
Molecular Weight |
153.12 g/mol |
IUPAC Name |
1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |
InChI Key |
NYYLZXREFNYPKB-LBPDFUHNSA-N |
Isomeric SMILES |
CCOP(=O)([13CH3])OCC |
Canonical SMILES |
CCOP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
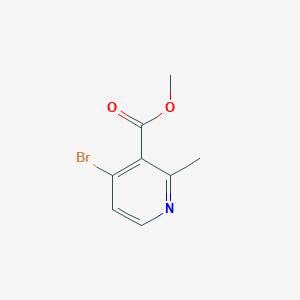
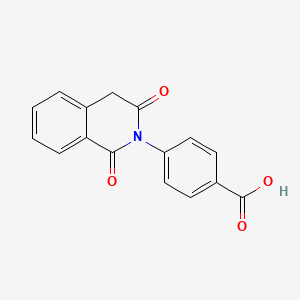
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)

